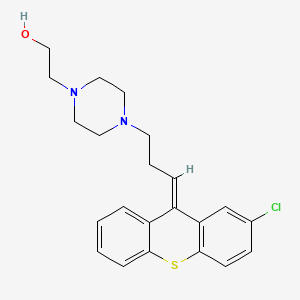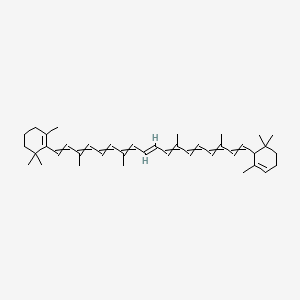
alpha-carotene, (6'R)-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-carotene, (6’R)-isomer, is a naturally occurring carotenoid with a β-ionone ring at one end and an α-ionone ring at the opposite end. It is the second most common form of carotene and is found in various fruits and vegetables, particularly those that are yellow-orange and dark-green . Carotenoids are known for their antioxidant properties and play a crucial role in human health by acting as precursors to vitamin A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-carotene, (6’R)-isomer, involves the cyclization of lycopene. The process typically includes the use of catalysts such as Lewis acids to facilitate the cyclization reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of alpha-carotene, (6’R)-isomer, is primarily achieved through the extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired isomer .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-carotene, (6’R)-isomer, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert alpha-carotene into less oxidized forms.
Isomerization: The compound can undergo cis-trans isomerization under the influence of light or heat.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, ozone, and peroxides. Conditions often involve mild temperatures and the presence of catalysts.
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under controlled conditions.
Isomerization: Light exposure and thermal conditions are typically employed to induce isomerization.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Less oxidized forms of alpha-carotene.
Isomerization: Cis and trans isomers of alpha-carotene.
Applications De Recherche Scientifique
Alpha-carotene, (6’R)-isomer, has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical techniques such as HPLC and mass spectrometry.
Biology: Studied for its role in photosynthesis and photoprotection in plants.
Medicine: Investigated for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases due to its antioxidant properties.
Industry: Utilized in the food industry as a natural colorant and in dietary supplements for its health benefits
Mécanisme D'action
Alpha-carotene, (6’R)-isomer, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also acts as a precursor to vitamin A, which is essential for vision, immune function, and skin health. The molecular targets include various enzymes and receptors involved in oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-carotene: Another common carotenoid with two β-ionone rings.
Lycopene: A carotenoid with an open-chain structure and no ionone rings.
Lutein: Contains two hydroxyl groups and is known for its role in eye health.
Zeaxanthin: Similar to lutein but with a different arrangement of double bonds
Uniqueness
Alpha-carotene, (6’R)-isomer, is unique due to its specific structure with one β-ionone ring and one α-ionone ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor to vitamin A and its presence in both yellow-orange and dark-green vegetables make it a valuable compound for both nutritional and industrial applications .
Propriétés
Formule moléculaire |
C40H56 |
|---|---|
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-[(9E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13?,20-14?,27-25?,28-26?,31-17?,32-18?,33-21?,34-22? |
Clé InChI |
ANVAOWXLWRTKGA-DJUBRPBZSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C/C=C/C=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



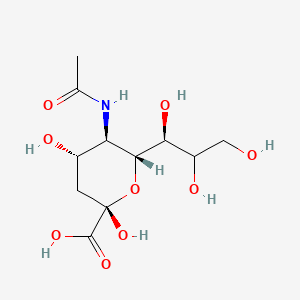
![cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)
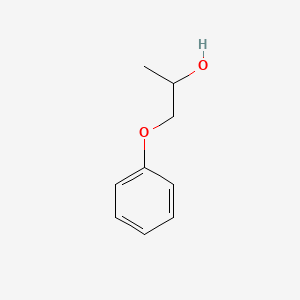
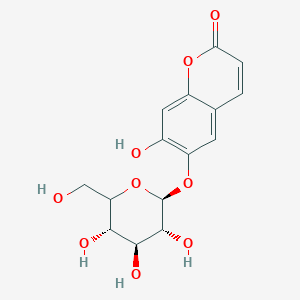
![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)

![(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762878.png)
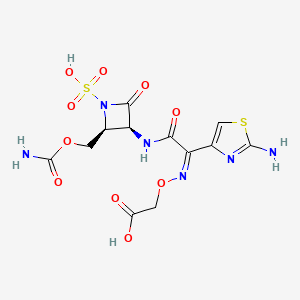
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
